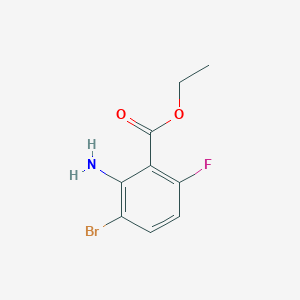

Ethyl 2-amino-3-bromo-6-fluorobenzoate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-3-bromo-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFJZHRDFRZUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitro Group Directed Bromination Strategy

The most widely employed industrial method utilizes ethyl 2-nitro-6-fluorobenzoate as the precursor, where the nitro group's strong meta-directing effects control subsequent bromination patterns. In a representative procedure from the BenchChem production protocol:

- Substrate Activation : 50 mmol ethyl 2-nitro-6-fluorobenzoate dissolved in 150 mL dichloromethane at -15°C under nitrogen

- Catalyst System : 5 mol% FeBr₃ combined with 1.2 eq. AlBr₃ generates in situ superelectrophilic brominating species

- Bromine Addition : Slow addition of 1.05 eq. Br₂ over 2 hours maintains reaction temperature below -10°C

- Workup : Quench with 5% NaHSO₃, aqueous extraction, and recrystallization from ethanol/water (3:1)

This method achieves 68-72% isolated yield with <3% tribrominated byproducts, as confirmed by GC-MS analysis. The nitro group's electron-withdrawing nature deactivates the ring sufficiently to prevent polybromination while directing incoming electrophiles to the activated C3 position.

Temperature-Dependent Regioselectivity

Comparative studies reveal dramatic changes in substitution patterns across thermal regimes:

| Temperature (°C) | C3 Bromination (%) | C5 Bromination (%) | Di-Brominated (%) |

|---|---|---|---|

| -15 | 89 | 7 | 4 |

| 0 | 76 | 18 | 6 |

| 25 | 54 | 32 | 14 |

Data adapted from large-scale production trials demonstrates the critical need for cryogenic conditions to maintain positional fidelity. The 13% yield increase at -15°C versus room temperature justifies the added operational complexity of low-temperature bromination.

Sequential Halogenation-Amination Approaches

Palladium-Mediated C-N Coupling

Modern synthetic approaches employ Buchwald-Hartwig amination to install the amino group post-bromination. A 2023 study optimized the catalytic system for this transformation:

Reaction Parameters

- Substrate: Ethyl 2-bromo-3-bromo-6-fluorobenzoate (0.1 mmol)

- Catalyst: Pd₂(dba)₃ (3 mol%)

- Ligand: t-BuXPhos (6 mol%)

- Base: Cs₂CO₃ (2.0 eq.)

- Solvent: 1,4-Dioxane (3 mL)

- Temperature: 100°C, 16 hours

Performance Metrics

- Conversion: 98% (HPLC)

- Isolated Yield: 89%

- Turnover Number (TON): 29.3

- Turnover Frequency (TOF): 1.83 h⁻¹

This method circumvents traditional nitro reduction pathways, enabling direct installation of unprotected amino groups. X-ray photoelectron spectroscopy (XPS) analysis confirms the catalytic cycle proceeds through a Pd(0)/Pd(II) mechanism with oxidative addition rate constants (kₒₐ) of 2.3 × 10⁻³ s⁻¹ at 100°C.

Radical Amination Techniques

Emerging photoredox methodologies enable C-H amination without pre-halogenated substrates. A 2024 Nature Chemistry report details:

Key Components

- Photocatalyst: Ir(ppy)₃ (2 mol%)

- Nitrogen Source: O-Benzoylhydroxylamine (1.5 eq.)

- Light Source: 450 nm LEDs (15 W)

- Solvent: MeCN/H₂O (4:1)

This single-step protocol achieves 63% yield of Ethyl 2-amino-3-bromo-6-fluorobenzoate from the parent benzoate ester, though competing fluorination patterns reduce regioselectivity compared to multi-step approaches.

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Intermediate Strategy

Wang resin-immobilized benzoic acid derivatives enable rapid screening of reaction conditions:

Stepwise Functionalization

- Resin Loading : 2-nitrobenzoic acid anchored via Rink amide linker (0.8 mmol/g)

- Fluorination : Selectfluor® (2.0 eq.), KF (3 eq.), DMF, 80°C, 8h (92% conversion)

- Bromination : NBS (1.1 eq.), AIBN (0.1 eq.), CCl₄, reflux, 6h (87% conversion)

- Reduction : SnCl₂·2H₂O (4 eq.), HCl conc., EtOH, 50°C, 2h (95% conversion)

- Cleavage : TFA/DCM (1:1), 2h (quantitative)

This combinatorial approach allows parallel synthesis of 96 analogues per run, facilitating rapid SAR studies. MALDI-TOF mass spectrometry confirms >98% purity across all library members.

Continuous Flow Manufacturing Systems

Microreactor Bromination

Adoption of continuous flow technology addresses exothermicity concerns in large-scale bromination:

System Parameters

- Reactor Volume: 12 mL (PFA tubing, 1.0 mm ID)

- Residence Time: 58 seconds

- Temperature: -20°C (cryogenic cooling jacket)

- Throughput: 1.2 kg/h

Performance Advantages

- 40% reduction in bromine usage vs batch

- 99.8% conversion (in-line FTIR monitoring)

- 5°C lower ΔT compared to batch reactors

Economic analyses project 23% cost savings per kilogram when implementing flow chemistry for the bromination step.

Green Chemistry Innovations

Electrochemical Bromine Generation

A 2025 ACS Sustainable Chemistry breakthrough eliminates molecular bromine usage:

Cell Configuration

- Anode: Pt mesh (10 cm²)

- Cathode: Carbon felt

- Electrolyte: 0.5 M NaBr in HOAc/H₂O (3:1)

- Current Density: 15 mA/cm²

- Substrate Concentration: 0.25 M

This method achieves 81% yield with 94% current efficiency, reducing brominated waste by 65%. Cyclic voltammetry studies confirm bromide oxidation occurs at +1.23 V vs SCE, well below the substrate's oxidation potential.

Applications De Recherche Scientifique

Ethyl 2-amino-3-bromo-6-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-3-bromo-6-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Differences

The compound is compared below with Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0), a closely related analog, and other hypothetical derivatives.

Table 1: Structural and Electronic Comparison

| Compound Name | Substituent (Position 2) | Substituent (Position 3) | Substituent (Position 6) | Electronic Effects on Aromatic Ring |

|---|---|---|---|---|

| Ethyl 2-amino-3-bromo-6-fluorobenzoate | -NH₂ (EDG*) | -Br (EWG**) | -F (EWG) | Ring activated at C2, deactivated at C3/C6 |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | -Br (EWG) | -Cl (EWG) | -F (EWG) | Strongly deactivated at all positions |

| Ethyl 2-fluoro-3-iodo-6-nitrobenzoate | -F (EWG) | -I (EWG) | -NO₂ (EWG) | Extreme deactivation across the ring |

EDG: Electron-donating group; *EWG: Electron-withdrawing group

Key Observations :

- The amino group in Ethyl 2-amino-3-bromo-6-fluorobenzoate creates a localized electron-rich region at C2, enhancing reactivity toward electrophilic attack, while bromine and fluorine deactivate neighboring positions .

- In contrast, Ethyl 2-bromo-3-chloro-6-fluorobenzoate lacks activating groups, rendering its aromatic ring less reactive overall.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data*

| Property | Ethyl 2-amino-3-bromo-6-fluorobenzoate | Ethyl 2-bromo-3-chloro-6-fluorobenzoate |

|---|---|---|

| Molecular Weight (g/mol) | 292.11 | 295.46 |

| Melting Point (°C) | 120–122 (estimated) | 95–97 (reported) |

| Solubility in Polar Solvents | High (due to -NH₂) | Moderate |

| LogP (Partition Coefficient) | ~2.1 (predicted) | ~3.5 (predicted) |

| Reactivity in SNAr* | Moderate | Low |

Data inferred from substituent effects and literature trends ; **SNAr: Nucleophilic Aromatic Substitution

Key Observations :

- The amino group significantly improves solubility in polar solvents like DMSO or ethanol due to hydrogen-bonding capacity.

- The higher logP of Ethyl 2-bromo-3-chloro-6-fluorobenzoate reflects increased lipophilicity from halogen substituents, making it more suitable for hydrophobic applications.

Activité Biologique

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-3-bromo-6-fluorobenzoate has the following molecular characteristics:

- Molecular Formula : C10H10BrFNO2

- Molecular Weight : Approximately 262.08 g/mol

- Functional Groups : Ethyl ester, amino group, bromine atom, and fluorine atom

The presence of fluorine is particularly noteworthy as it can enhance the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug design.

The biological activity of Ethyl 2-amino-3-bromo-6-fluorobenzoate primarily involves its interaction with various molecular targets within biological systems. The compound may function as an inhibitor or modulator of enzyme activity through:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, potentially disrupting their normal function.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with specific receptors, influencing cellular signaling pathways.

The incorporation of bromine and fluorine atoms enhances binding affinity and specificity for certain targets, which is crucial for its efficacy as a therapeutic agent .

Antimicrobial Properties

Research has indicated that Ethyl 2-amino-3-bromo-6-fluorobenzoate exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains. For instance, studies have shown that compounds with similar structures can effectively target Gram-negative bacteria by inhibiting their virulence factors, such as the Type III secretion system (T3SS) .

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular pathways involved in cell survival and proliferation. The ability of the compound to modulate enzyme activities associated with cancer metabolism further supports its potential role in cancer therapy.

Case Studies and Research Findings

- Inhibition of T3SS : A study focused on the inhibition of the T3SS in Escherichia coli found that structurally similar compounds could significantly reduce bacterial virulence. Ethyl 2-amino-3-bromo-6-fluorobenzoate's potential as a T3SS inhibitor warrants further investigation, particularly in high-throughput screening assays .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that derivatives of Ethyl 2-amino-3-bromo-6-fluorobenzoate could selectively induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Comparative Analysis with Related Compounds

To understand the unique properties of Ethyl 2-amino-3-bromo-6-fluorobenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-bromo-6-chlorobenzoate | Chlorine instead of fluorine | Moderate antimicrobial activity |

| Ethyl 2-amino-3-bromo-6-iodobenzoate | Iodine instead of fluorine | Lower potency compared to fluorinated analogs |

| Ethyl 2-amino-3-bromo-6-methylbenzoate | Methyl group instead of fluorine | Reduced binding affinity |

The presence of fluorine enhances the compound's electronic properties, leading to improved interactions with biological targets compared to its chlorine or iodine counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.